molecular formula C27H25Cl2N5O2 B12388255 Fgfr4-IN-14

Fgfr4-IN-14

Cat. No.: B12388255
M. Wt: 522.4 g/mol
InChI Key: CUWHIVQOEAZHGI-OAHLLOKOSA-N
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Description

Fgfr4-IN-14 is a small molecule inhibitor specifically targeting the fibroblast growth factor receptor 4 (FGFR4). FGFR4 is a member of the fibroblast growth factor receptor family, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, migration, and survival. Dysregulation of FGFR4 signaling has been implicated in several types of cancer, making FGFR4 a promising therapeutic target .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fgfr4-IN-14 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This involves optimizing reaction conditions, selecting appropriate solvents and catalysts, and implementing purification techniques such as crystallization and chromatography. The goal is to produce this compound in large quantities with high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Fgfr4-IN-14 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Fgfr4-IN-14 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure-activity relationship of FGFR4 inhibitors and to develop new derivatives with improved potency and selectivity.

    Biology: Employed in cell-based assays to investigate the role of FGFR4 in cellular processes such as proliferation, differentiation, and migration.

    Medicine: Evaluated in preclinical and clinical studies as a potential therapeutic agent for cancers with dysregulated FGFR4 signaling, such as hepatocellular carcinoma and breast cancer.

    Industry: Utilized in the development of diagnostic assays and screening platforms for identifying new FGFR4 inhibitors

Mechanism of Action

Fgfr4-IN-14 exerts its effects by binding to the tyrosine kinase domain of FGFR4, thereby inhibiting its enzymatic activity. This prevents the phosphorylation of downstream signaling molecules and disrupts the FGFR4-mediated signaling pathways involved in cell proliferation, survival, and migration. The inhibition of FGFR4 signaling leads to reduced tumor growth and metastasis in cancers with FGFR4 dysregulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Fgfr4-IN-14

This compound is unique due to its high selectivity for FGFR4 over other fibroblast growth factor receptors, which reduces off-target effects and improves its therapeutic index. Additionally, this compound has shown promising results in preclinical studies, demonstrating potent anti-tumor activity and favorable pharmacokinetic properties .

Properties

Molecular Formula

C27H25Cl2N5O2

Molecular Weight

522.4 g/mol

IUPAC Name

N-[6-[5-[(1R)-1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-indazol-3-yl]-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]prop-2-enamide

InChI

InChI=1S/C27H25Cl2N5O2/c1-4-25(35)31-24-10-17-14-34(3)8-7-16(17)9-19(24)27-20-11-18(5-6-23(20)32-33-27)36-15(2)26-21(28)12-30-13-22(26)29/h4-6,9-13,15H,1,7-8,14H2,2-3H3,(H,31,35)(H,32,33)/t15-/m1/s1

InChI Key

CUWHIVQOEAZHGI-OAHLLOKOSA-N

Isomeric SMILES

C[C@H](C1=C(C=NC=C1Cl)Cl)OC2=CC3=C(C=C2)NN=C3C4=C(C=C5CN(CCC5=C4)C)NC(=O)C=C

Canonical SMILES

CC(C1=C(C=NC=C1Cl)Cl)OC2=CC3=C(C=C2)NN=C3C4=C(C=C5CN(CCC5=C4)C)NC(=O)C=C

Origin of Product

United States

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